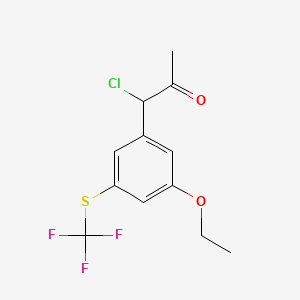
1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3O2S and a molecular weight of 312.74 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3-ethoxy-5-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of the nucleophiles, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted phenylpropanones with various functional groups.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Applications De Recherche Scientifique
1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability. The ethoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-1-(3-ethoxy-5-(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a trifluoromethoxy group instead of a trifluoromethylthio group.
1-Chloro-3-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the chloro group at a different position.
Uniqueness
1-Chloro-1-(3-ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes the compound particularly useful in the design of molecules with specific biological activities and chemical reactivities.
Propriétés
Formule moléculaire |
C12H12ClF3O2S |
|---|---|
Poids moléculaire |
312.74 g/mol |
Nom IUPAC |
1-chloro-1-[3-ethoxy-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2S/c1-3-18-9-4-8(11(13)7(2)17)5-10(6-9)19-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clé InChI |
QIXZIUXIQJIGES-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14058055.png)
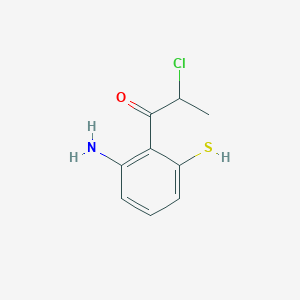
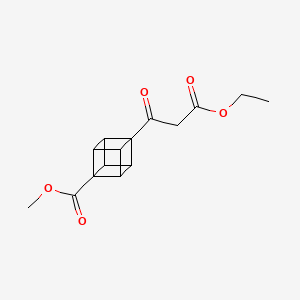
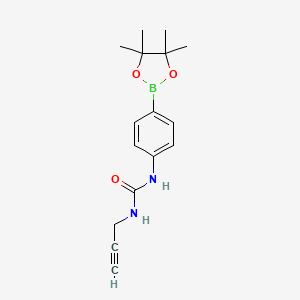
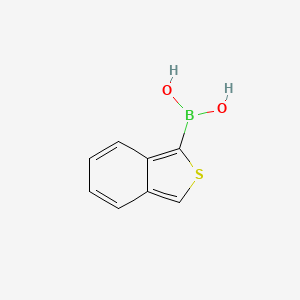
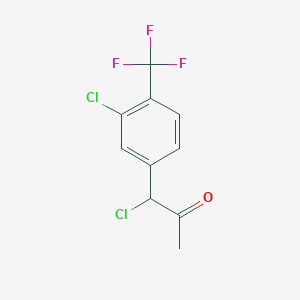
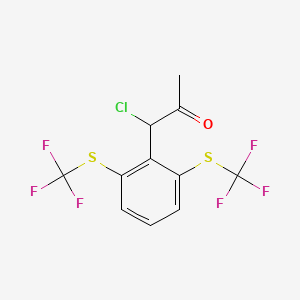
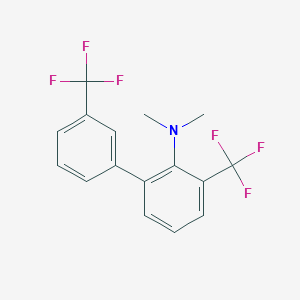
![calcium (4S)-4-[(4-{[(2-amino-5-formyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}phenyl)formamido]-4-carboxybutanoate](/img/structure/B14058098.png)
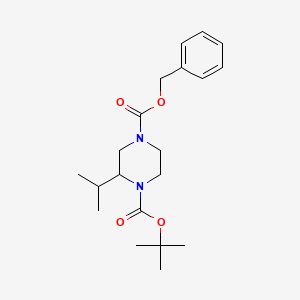


![(S)-Benzyl (1-(6-fluoroimidazo[1,2-a]pyridin-2-yl)ethyl)carbamate](/img/structure/B14058127.png)
